molecular formula C21H19N5O5S B2449650 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 847190-97-0

2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2449650
CAS RN: 847190-97-0
M. Wt: 453.47
InChI Key: LHAGTMSTMZGNGL-UHFFFAOYSA-N
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Description

2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O5S and its molecular weight is 453.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds derived from furan and pyrimidine structures has been explored for their potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, demonstrating analgesic and anti-inflammatory effects comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Another study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum, with some showing in vivo efficacy in a trypanosomal mouse model. This highlights the potential of these compounds as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Radioisotope Labeling for Imaging

Dollé et al. (2008) discussed the synthesis of DPA-714, a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This showcases the application of such compounds in the development of diagnostic tools for neuroinflammation and potentially for neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Chemical Synthesis and Photolysis

Guizzardi et al. (2000) explored the photolysis of chloro-N,N-dimethylaniline in the presence of furan, leading to the efficient synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles. This method opens pathways for the synthesis of compounds with potential applications in material science and organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Antimicrobial and Anticonvulsant Activities

Research on pyrimidine derivatives has shown promising antimicrobial and anticonvulsant activities. For example, Severina et al. (2020) synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, exhibiting moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats. This indicates the potential of such compounds in the development of new anticonvulsant drugs (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-8-5-9-31-14)32-11-15(27)22-12-6-4-7-13(10-12)30-3/h4-10H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAGTMSTMZGNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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